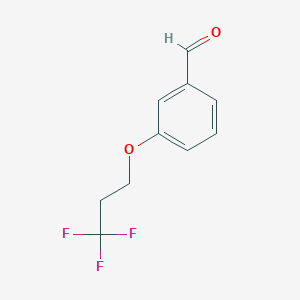

3-(3,3,3-Trifluoropropoxy)benzaldehyde

Description

BenchChem offers high-quality 3-(3,3,3-Trifluoropropoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,3,3-Trifluoropropoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,3,3-trifluoropropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)4-5-15-9-3-1-2-8(6-9)7-14/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVVKEHXDLBHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorine in Contemporary Organic Synthesis and Medicinal Chemistry Building Blocks

The introduction of fluorine into organic molecules is a cornerstone of modern chemical and pharmaceutical development. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong bonds with carbon—make it a powerful tool for fine-tuning the characteristics of a molecule. soci.orgtcichemicals.com The carbon-fluorine bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds. wikipedia.org

In medicinal chemistry, the strategic placement of fluorine atoms can dramatically alter a drug candidate's metabolic stability, lipophilicity, and binding affinity. soci.org By replacing hydrogen atoms, fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. tcichemicals.com Furthermore, its high electronegativity can influence the acidity or basicity of nearby functional groups, which can be crucial for enzyme-substrate interactions. soci.org Approximately 20% of all pharmaceuticals and 35% of agrochemicals contain fluorine, underscoring its importance in these industries. soci.org Beyond pharmaceuticals, fluorinated compounds are integral to high-performance materials, including polymers like Polytetrafluoroethylene (Teflon) and specialized lubricants. lew.ro

Role of Benzaldehyde Scaffolds in the Construction of Complex Molecules and Materials

Benzaldehyde (B42025) and its derivatives are fundamental scaffolds in organic synthesis, providing a versatile platform for constructing a wide array of complex molecules and materials. mdpi.com The aldehyde functional group is highly reactive and can participate in a multitude of chemical transformations, such as aldol (B89426) condensations, Wittig reactions, reductions, and reductive aminations. This reactivity allows chemists to readily elaborate the benzaldehyde core into more intricate structures. innospk.com

In medicinal chemistry, the benzaldehyde scaffold is a common starting point for the synthesis of new therapeutic agents. nih.govresearchgate.net Studies have shown that various benzaldehyde derivatives possess a range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. researchgate.net They serve as key intermediates in the synthesis of compounds targeting a variety of diseases. For instance, derivatives of 3-(Trifluoromethyl)benzaldehyde (B1294959) have been investigated for their potent antitumor effects. medchemexpress.comchemicalbook.com The benzaldehyde structure is also utilized in materials science, for example, in the creation of boroxine-based functional nanostructures. nih.gov

Structural Features and Chemical Versatility of 3 3,3,3 Trifluoropropoxy Benzaldehyde

3-(3,3,3-Trifluoropropoxy)benzaldehyde, with the chemical formula C10H9F3O2, is a specialized aromatic aldehyde that combines the features of a benzaldehyde (B42025) ring with a trifluorinated ether side chain. nih.gov The key structural elements are the aldehyde group (-CHO) attached to a benzene (B151609) ring at position 1, and a 3,3,3-trifluoropropoxy group (-OCH2CH2CF3) at position 3.

The aldehyde group provides the primary site of reactivity, making the compound a valuable intermediate for synthesizing more complex molecules. The trifluoropropoxy group, containing a terminal trifluoromethyl (CF3) moiety, significantly influences the molecule's electronic properties and stability. The CF3 group is strongly electron-withdrawing, which can impact the reactivity of the aromatic ring and the aldehyde. It also enhances the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug design. innospk.com

The table below summarizes some of the computed physicochemical properties of 3-(3,3,3-Trifluoropropoxy)benzaldehyde.

Physicochemical Properties of 3-(3,3,3-Trifluoropropoxy)benzaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C10H9F3O2 |

| Molecular Weight | 218.17 g/mol |

| XLogP3-AA (Lipophilicity) | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 218.05546 g/mol |

| Topological Polar Surface Area | 26.3 Ų |

Data sourced from PubChem CID 21071509. nih.gov

Overview of Current Research Trends and Unaddressed Gaps Pertaining to the Compound

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in This process involves breaking key bonds, known as disconnections, which correspond to reliable forward-direction chemical reactions. amazonaws.com

The most logical and common retrosynthetic disconnection for an aryl alkyl ether such as 3-(3,3,3-trifluoropropoxy)benzaldehyde is at the C-O bond of the ether linkage. ias.ac.inamazonaws.com This approach simplifies the molecule into two key synthons: a nucleophilic 3-formylphenoxide and an electrophilic 3,3,3-trifluoropropyl cation.

These synthons correspond to readily available chemical reagents. The 3-formylphenoxide is generated in situ from its corresponding phenolic precursor, 3-hydroxybenzaldehyde (B18108) . The electrophilic trifluoropropyl component can be sourced from either 3,3,3-trifluoropropanol (for a Mitsunobu reaction) or an activated derivative like 3,3,3-trifluoropropyl tosylate or a 3,3,3-trifluoropropyl halide (for a Williamson ether synthesis). This primary disconnection strategy is generally preferred due to the high reliability and broad scope of etherification reactions. wikipedia.org

An alternative retrosynthetic strategy involves the disconnection of the aldehyde functional group itself. This approach assumes the prior existence of the 3-(3,3,3-trifluoropropoxy)phenyl scaffold. The aldehyde can be formed in the final step of the synthesis through established functional group interconversion reactions.

Key transformations for this strategy include:

Oxidation: The aldehyde can be formed by the mild oxidation of the corresponding primary alcohol, 3-(3,3,3-trifluoropropoxy)benzyl alcohol. Reagents such as pyridinium (B92312) chlorochromate (PCC) or procedures employing catalytic TEMPO are effective for this transformation. chemicalbook.com

Reduction: A more highly oxidized precursor, such as a 3-(3,3,3-trifluoropropoxy)benzoic acid ester, can be selectively reduced to the aldehyde. This is often achieved using reagents like diisobutylaluminium hydride (DIBALH) at low temperatures. nih.gov

This strategy is valuable if the precursor alcohol or ester is more easily synthesized or obtained than 3-hydroxybenzaldehyde.

Classical Synthetic Routes and Their Modern Adaptations

The disconnection at the ether linkage points directly to two of the most robust and widely used methods for ether synthesis: the Williamson and Mitsunobu reactions.

Both the Williamson and Mitsunobu reactions are cornerstones of organic synthesis for forming C-O bonds. The Williamson synthesis typically involves an SN2 reaction between an alkoxide and an alkyl halide, while the Mitsunobu reaction couples an alcohol and a nucleophile (in this case, a phenol) using a phosphine (B1218219) and an azodicarboxylate.

A comparative overview of these two primary methods is presented below:

For the Mitsunobu reaction, 3,3,3-trifluoropropanol serves as the direct source of the fluorinated alkyl chain. This alcohol is activated in situ by the reaction of triphenylphosphine (B44618) and an azodicarboxylate (e.g., DEAD or DIAD). The resulting activated complex is then susceptible to nucleophilic attack by 3-hydroxybenzaldehyde. The reaction proceeds through a concerted SN2 mechanism, leading to the desired ether product.

The phenolic precursor for these syntheses is 3-hydroxybenzaldehyde . wikipedia.org The activation of this precursor is a critical step, particularly for the Williamson ether synthesis.

In the Williamson approach, the weakly acidic phenolic hydroxyl group (pKa ≈ 8.98) must be deprotonated to form the much more nucleophilic phenoxide anion. wikipedia.org This activation is typically achieved by using a suitable base. wikipedia.org Studies on the etherification of 3-hydroxybenzaldehyde have shown that anhydrous potassium carbonate (K₂CO₃) is an effective base for this purpose, often used in a polar aprotic solvent like ethanol (B145695) or DMF. analis.com.my The use of a catalyst, such as potassium iodide (KI), can further facilitate the reaction by in situ conversion of an alkyl chloride or bromide to the more reactive alkyl iodide. analis.com.my

For the Mitsunobu reaction, pre-formation of the phenoxide is not required. The acidity of the phenol (B47542) is sufficient for it to act as the nucleophile in the reaction cascade.

Compound Index

Formylation of Activated Aromatic Systems

The direct introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of 3-(3,3,3-trifluoropropoxy)benzaldehyde, the precursor would be 1-(3,3,3-trifluoropropoxy)benzene. The trifluoropropoxy group is an ortho-, para-directing activator, meaning the formylation will likely yield a mixture of isomers.

One of the most effective and widely used methods for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction. organic-chemistry.orgnumberanalytics.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org The active electrophile, a chloroiminium ion, attacks the activated benzene (B151609) ring. numberanalytics.comwikipedia.org The resulting iminium ion is then hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.orgthieme-connect.de

The reaction proceeds via electrophilic aromatic substitution, and for 1-(3,3,3-trifluoropropoxy)benzene, the formyl group would be directed to the positions ortho and para to the activating ether group. thieme-connect.de Due to the steric bulk of the Vilsmeier reagent, the para-substituted product is often favored over the ortho-substituted one. thieme-connect.de Therefore, this route would produce the desired 3-(3,3,3-trifluoropropoxy)benzaldehyde alongside its isomer, 4-(3,3,3-trifluoropropoxy)benzaldehyde. Separation of these isomers would be necessary in a subsequent step.

Alternative formylation methods for activated arenes include the Gattermann reaction, the Gattermann-Koch reaction, and the Rieche formylation, although the Vilsmeier-Haack reaction is often preferred for its mild conditions and broad applicability to activated aromatic and heteroaromatic substrates. ijpcbs.comthieme-connect.de

Oxidation of Benzylic Alcohols or Methyl Groups

An alternative and often more regioselective strategy involves the oxidation of a benzylic alcohol or methyl group that is already in the desired meta position on the benzene ring.

Oxidation of (3-(3,3,3-trifluoropropoxy)phenyl)methanol:

This approach begins with the precursor (3-(3,3,3-trifluoropropoxy)phenyl)methanol. The selective oxidation of this primary benzylic alcohol to the corresponding aldehyde is a common and high-yielding transformation. A variety of reagents can be employed, with the choice often depending on factors like scale, cost, and functional group tolerance. Over-oxidation to the carboxylic acid is a potential side reaction that must be controlled.

Commonly used oxidizing agents include chromium-based reagents like Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC), which are known for their selectivity in oxidizing primary alcohols to aldehydes. However, due to the toxicity of chromium, more environmentally friendly methods are increasingly preferred. The Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane (DMP) oxidation are highly efficient, mild, and reliable alternatives.

More recently, catalytic methods using molecular oxygen or hydrogen peroxide as the terminal oxidant have been developed in line with green chemistry principles. misericordia.eduacs.orgqualitas1998.net For instance, gold nanoparticle catalysts have shown remarkable efficiency in the solvent-free aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). qualitas1998.net A similar system could be applied to the synthesis of 3-(3,3,3-trifluoropropoxy)benzaldehyde.

Table 1: Comparison of Common Reagents for Benzylic Alcohol Oxidation

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp. | Good yield, stops at aldehyde | Toxic Cr(VI) waste, stoichiometric |

| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C to Room Temp. | High yield, mild conditions | Requires low temp., unpleasant odor (DMS) |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp. | High yield, neutral conditions, fast | Expensive, potentially explosive |

| Catalytic Au NPs / O₂ | Solvent-free, ~100 °C | Green (uses O₂), catalytic, high selectivity acs.orgqualitas1998.net | Requires catalyst synthesis, higher temp. |

Oxidation of 3-(3,3,3-trifluoropropoxy)toluene:

Direct oxidation of the methyl group in 3-(3,3,3-trifluoropropoxy)toluene to an aldehyde is more challenging. While methods exist, they often suffer from low yields or require harsh conditions that could affect the trifluoropropoxy group.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of not only efficient but also sustainable and scalable processes. This involves the use of catalysis, adherence to green chemistry principles, and the application of enabling technologies like flow chemistry.

Catalytic Approaches for C-O Bond Formation

A convergent and highly flexible approach to 3-(3,3,3-trifluoropropoxy)benzaldehyde involves forming the key C-O ether bond. This strategy would typically couple 3-hydroxybenzaldehyde with a 3,3,3-trifluoropropyl electrophile (e.g., 3,3,3-trifluoropropyl bromide or tosylate).

The classical Williamson ether synthesis, which employs a strong base like sodium hydride, can be effective but may require harsh conditions. Modern catalytic methods offer milder and more efficient alternatives. The Buchwald-Hartwig C-O coupling reaction is a powerful palladium-catalyzed method for forming aryl ethers from aryl halides or triflates and alcohols. wikipedia.orgorganic-chemistry.orgchemeurope.com This reaction is known for its broad substrate scope and high functional group tolerance, making it suitable for complex molecules. jk-sci.com In this context, one could couple 3-bromobenzaldehyde (B42254) with 3,3,3-trifluoropropanol, although this would require subsequent oxidation. A more direct route would involve protecting the aldehyde of 3-bromobenzaldehyde, performing the C-O coupling, and then deprotecting. Alternatively, coupling 3-hydroxybenzaldehyde directly is possible using specific Buchwald-Hartwig catalyst systems designed for phenols. wikipedia.org

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base, and reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst. chemeurope.com

Green Chemistry Principles in the Synthesis of Trifluorinated Benzaldehydes

Applying green chemistry principles to the synthesis of 3-(3,3,3-trifluoropropoxy)benzaldehyde can significantly reduce its environmental impact. This involves designing processes that maximize atom economy, use safer chemicals and solvents, increase energy efficiency, and employ catalytic rather than stoichiometric reagents.

Key green considerations for this synthesis include:

Waste Prevention: Choosing reaction pathways that minimize byproducts. For example, catalytic oxidation with O₂ produces only water as a byproduct, compared to chromium-based oxidations which generate toxic metal waste. misericordia.eduacs.org

Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents is a core principle. The use of palladium catalysts for C-O bond formation or gold catalysts for oxidation exemplifies this approach. qualitas1998.netorganic-chemistry.org

Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or benzene with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. qualitas1998.netnih.gov

Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure reduces energy consumption. The use of visible-light-mediated photocatalysis is an emerging green method for transformations like Kornblum oxidation. rsc.org

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Benzaldehyde Synthesis | Example |

|---|---|---|

| Prevention | Select routes with fewer steps and higher yields. | Direct catalytic oxidation over multi-step routes. |

| Atom Economy | Use addition reactions or catalytic cycles. | Aerobic oxidation (co-product is H₂O). acs.org |

| Less Hazardous Synthesis | Avoid toxic reagents like Cr(VI) or organotin compounds. | Replacing PCC with DMP or catalytic air oxidation. |

| Use of Catalysis | Employ catalysts for C-O coupling and oxidation steps. | Buchwald-Hartwig amination and etherification. wikipedia.org |

| Energy Efficiency | Run reactions at ambient temperature; use technologies like microwave or flow chemistry. | Photocatalytic oxidation at room temperature. rsc.org |

Flow Chemistry Applications for Scalable Production

For the industrial production of fine chemicals like 3-(3,3,3-trifluoropropoxy)benzaldehyde, scalability and safety are paramount. Continuous flow chemistry offers significant advantages over traditional batch processing in this regard. youtube.com In a flow reactor, reagents are pumped through a network of tubes or channels where they mix and react.

The key benefits of flow chemistry include:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. This is particularly important when dealing with highly exothermic reactions or toxic reagents.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing, which can lead to higher yields, better selectivity, and reduced reaction times. nih.gov

Scalability: Production can be scaled up by running the reactor for longer periods or by "numbering-up" (using multiple reactors in parallel), which is often more straightforward than scaling up a large batch reactor.

Automation: Flow systems are readily automated, allowing for consistent product quality and reduced labor costs.

Many of the synthetic steps discussed could be adapted to a flow process. For example, the α-bromination of aldehydes with molecular bromine, a hazardous process in batch, has been shown to be safer and more selective in a flow system. acs.org Aldol (B89426) reactions, which are often exothermic, are also well-suited to the precise temperature control offered by flow reactors. nih.gov A multi-step flow synthesis could potentially telescope several reactions, such as C-O coupling followed by oxidation, into a single continuous process, dramatically improving efficiency.

Table 3: Conceptual Comparison of Batch vs. Flow Synthesis for Aldehyde Production

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Temperature Control | Difficult, potential for hot spots | Precise, excellent heat dissipation |

| Mixing | Dependent on stirring speed, can be inefficient | Rapid and efficient due to small channel dimensions youtube.com |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volume acs.org |

| Scalability | Challenging, requires re-optimization | Straightforward (longer run time or numbering-up) |

| Yield/Selectivity | Often lower due to side reactions | Often higher due to precise control of parameters nih.gov |

Reactivity at the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The presence of the electron-withdrawing 3,3,3-trifluoropropoxy group is anticipated to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophilic addition compared to unsubstituted benzaldehyde.

Nucleophilic Addition Reactions: Alkylation, Hydride Reduction, and Cyanohydrin Formation

Alkylation: Grignard reagents and organolithium compounds are expected to readily add to the carbonyl carbon of 3-(3,3,3-trifluoropropoxy)benzaldehyde to form secondary alcohols after an acidic workup. libretexts.orgchemguide.co.uk The electron-withdrawing nature of the trifluoropropoxy group is predicted to facilitate this reaction. chadsprep.com For instance, the reaction with methylmagnesium bromide would yield 1-(3-(3,3,3-trifluoropropoxy)phenyl)ethanol.

Hydride Reduction: The reduction of the aldehyde to a primary alcohol can be efficiently achieved using common hydride reducing agents. chadsprep.comucalgary.ca Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous or acidic workup, would convert 3-(3,3,3-trifluoropropoxy)benzaldehyde to (3-(3,3,3-trifluoropropoxy)phenyl)methanol. davuniversity.orgyoutube.com Given the enhanced reactivity of the aldehyde, these reductions are expected to proceed under mild conditions.

Cyanohydrin Formation: The addition of a cyanide ion, typically from a source like sodium or potassium cyanide in the presence of a weak acid, will lead to the formation of a cyanohydrin. This reaction is reversible, and the product, 2-hydroxy-2-(3-(3,3,3-trifluoropropoxy)phenyl)acetonitrile, can serve as a versatile intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids.

| Nucleophile/Reagent | Predicted Product |

| 1. CH₃MgBr2. H₃O⁺ | 1-(3-(3,3,3-Trifluoropropoxy)phenyl)ethanol |

| 1. NaBH₄, CH₃OH2. H₂O | (3-(3,3,3-Trifluoropropoxy)phenyl)methanol |

| 1. LiAlH₄, Et₂O2. H₃O⁺ | (3-(3,3,3-Trifluoropropoxy)phenyl)methanol |

| NaCN, H⁺ | 2-Hydroxy-2-(3-(3,3,3-trifluoropropoxy)phenyl)acetonitrile |

Condensation Reactions: Aldol, Knoevenagel, Wittig, and Horner-Wadsworth-Emmons Olefinations

Aldol Condensation: 3-(3,3,3-Trifluoropropoxy)benzaldehyde, lacking α-hydrogens, cannot undergo self-condensation. However, it can act as an electrophilic partner in crossed-aldol condensations with enolizable aldehydes or ketones. The presence of the electron-withdrawing group enhances the reactivity of the carbonyl carbon, making it a good substrate for such reactions. wikipedia.org

Knoevenagel Condensation: This condensation with active methylene (B1212753) compounds is expected to proceed efficiently. wikipedia.orgsigmaaldrich.com The electron-withdrawing nature of the 3-(3,3,3-trifluoropropoxy) group increases the reactivity of the aldehyde, favoring the condensation. nih.govresearchgate.net For example, reaction with malononitrile (B47326) in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt would yield (3-(3,3,3-trifluoropropoxy)benzylidene)malononitrile.

Wittig Olefination: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. organic-chemistry.orgwikipedia.orgmnstate.edulibretexts.org Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 1-(3,3,3-trifluoropropoxy)-3-vinylbenzene. The stereochemical outcome (E/Z selectivity) of the alkene product depends on the nature of the ylide used. organic-chemistry.orgwikipedia.org

Horner-Wadsworth-Emmons (HWE) Olefination: The HWE reaction, which employs a phosphonate (B1237965) carbanion, is a widely used alternative to the Wittig reaction and generally favors the formation of (E)-alkenes. nrochemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com For instance, reacting 3-(3,3,3-trifluoropropoxy)benzaldehyde with the anion of triethyl phosphonoacetate would be expected to yield ethyl (E)-3-(3-(3,3,3-trifluoropropoxy)phenyl)acrylate.

| Reaction | Reagent | Predicted Product |

| Knoevenagel | Malononitrile, Piperidine | (3-(3,3,3-Trifluoropropoxy)benzylidene)malononitrile |

| Wittig | Ph₃P=CH₂ | 1-(3,3,3-Trifluoropropoxy)-3-vinylbenzene |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH | Ethyl (E)-3-(3-(3,3,3-trifluoropropoxy)phenyl)acrylate |

Oxidation to Carboxylic Acids and Esters

The aldehyde group of 3-(3,3,3-trifluoropropoxy)benzaldehyde can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The product of this oxidation is 3-(3,3,3-trifluoropropoxy)benzoic acid. Oxidative esterification can also be achieved directly from the aldehyde in the presence of an alcohol and an appropriate catalyst system. researchgate.net

Imine and Oxime Formation for Derivative Synthesis

Imine Formation: The reaction of 3-(3,3,3-trifluoropropoxy)benzaldehyde with primary amines under dehydrating conditions or with acid catalysis yields imines, also known as Schiff bases. organic-chemistry.orgkhanacademy.orgmasterorganicchemistry.comyoutube.comnih.gov For example, condensation with aniline (B41778) would produce N-(3-(3,3,3-trifluoropropoxy)benzylidene)aniline.

Oxime Formation: The aldehyde will react with hydroxylamine (B1172632) (NH₂OH) to form an oxime. masterorganicchemistry.com This reaction typically proceeds under mild acidic conditions to give 3-(3,3,3-trifluoropropoxy)benzaldehyde oxime, which can exist as a mixture of (E) and (Z) isomers.

Aromatic Ring Reactivity and Substituent Effects

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

The 3-(3,3,3-trifluoropropoxy) group is an electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. This deactivates the benzene ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. wikipedia.orgmasterorganicchemistry.com The aldehyde group is also a deactivating, meta-directing group. masterorganicchemistry.com

When both groups are present on the ring, their directing effects must be considered. Both the meta-alkoxy substituent and the meta-aldehyde group direct incoming electrophiles to the positions ortho and para to themselves. However, since they are meta to each other, their directing effects overlap. The 3,3,3-trifluoropropoxy group will direct incoming electrophiles to the 2-, 4-, and 6-positions. The aldehyde group will direct to the 5-position (and the 1-position, which is already substituted).

Given that both are deactivating, the reaction conditions for EAS will likely need to be more forcing than for benzene. The most likely positions for substitution will be those that are least deactivated. The positions ortho to the strongly deactivating aldehyde (positions 2 and 4) and the position between the two deactivating groups (position 2) are expected to be the most deactivated. Therefore, electrophilic substitution is most likely to occur at the 5-position, which is para to the trifluoropropoxy group and meta to the aldehyde. A secondary product might be formed at the 4- or 6-position. For example, nitration with a mixture of nitric and sulfuric acid would be expected to predominantly yield 5-nitro-3-(3,3,3-trifluoropropoxy)benzaldehyde.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-(3,3,3-trifluoropropoxy)benzaldehyde |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(3,3,3-trifluoropropoxy)benzaldehyde |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-3-(3,3,3-trifluoropropoxy)benzaldehyde |

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) for Aryl Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are fundamental in modern organic synthesis. acs.org For 3-(3,3,3-trifluoropropoxy)benzaldehyde to participate in these reactions, it would typically first be converted to a more reactive derivative, such as an aryl halide or triflate (e.g., 1-bromo-3-(3,3,3-trifluoropropoxy)benzene).

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. harvard.edu It is widely used for synthesizing biaryls and conjugated systems. The reaction of a halogenated derivative of 3-(3,3,3-trifluoropropoxy)benzaldehyde with a boronic acid would proceed in the presence of a palladium catalyst and a base. harvard.edu The reaction is valued for its mild conditions and tolerance of various functional groups, including the aldehyde present in the target molecule. d-nb.info

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This method could be employed to introduce alkenyl groups onto the aromatic ring of the title compound (after its conversion to a halide). The reaction typically uses a palladium catalyst and a base, and its stereoselectivity is a key advantage. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This would be the method of choice for introducing alkynyl moieties onto the aromatic core of 3-(3,3,3-trifluoropropoxy)benzaldehyde. Modern protocols sometimes allow for copper-free conditions. nih.gov

Table 1: Illustrative Cross-Coupling Reactions The following table presents hypothetical examples of cross-coupling reactions, as direct experimental data for 3-(3,3,3-trifluoropropoxy)benzaldehyde derivatives is not readily available in the literature. Conditions are based on general procedures for these reaction types.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki | 1-Bromo-3-(3,3,3-trifluoropropoxy)benzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Heck | 1-Iodo-3-(3,3,3-trifluoropropoxy)benzene | Butyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Cinnamate derivative |

| Sonogashira | 1-Bromo-3-(3,3,3-trifluoropropoxy)benzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diaryl acetylene |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. uwindsor.cawikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

The oxygen atom of the 3,3,3-trifluoropropoxy group in the title compound could potentially act as a DMG. Alkoxy groups are known, albeit relatively weak, directing groups for ortho-lithiation. wikipedia.org The process would involve treating 3-(3,3,3-trifluoropropoxy)benzaldehyde with a strong base like n-butyllithium or sec-butyllithium. The lithium would be directed to one of the two ortho positions (C2 or C4). The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce new substituents.

However, a significant challenge in this specific case is the presence of the aldehyde group, which is highly electrophilic and would readily react with the organolithium reagent. To achieve successful DoM on the ring, the aldehyde would first need to be protected, for instance, by converting it into an acetal. Following the DoM and reaction with an electrophile, the protecting group can be removed to regenerate the aldehyde. Alternatively, the aldehyde can be transiently protected in situ by transforming it into a directing group itself via amide anion addition. harvard.edu

Influence of the 3,3,3-Trifluoropropoxy Group on Chemical Behavior

The 3,3,3-trifluoropropoxy group (-OCH₂CH₂CF₃) significantly modulates the electronic and steric properties of the benzaldehyde scaffold, thereby influencing its reactivity and conformation.

Electronic Effects on Ring and Aldehyde Reactivity

The electronic influence of a substituent is typically analyzed through its inductive and resonance effects, often quantified by Hammett substituent constants (σ). wikipedia.orglibretexts.org

Inductive Effect: The highly electronegative fluorine atoms in the CF₃ group exert a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the propylene (B89431) chain and the ether oxygen to the aromatic ring.

Resonance Effect: The ether oxygen atom possesses lone pairs that can be donated to the aromatic ring through resonance (+R effect). This effect typically increases electron density on the ring, particularly at the ortho and para positions.

In the case of the 3,3,3-trifluoropropoxy group, the strong -I effect of the terminal CF₃ moiety significantly diminishes the +R effect of the ether oxygen. The net result is that the 3,3,3-trifluoropropoxy group is expected to be electron-withdrawing, making the aromatic ring more electron-deficient compared to methoxy (B1213986) or ethoxy-substituted analogs. This deactivation would slow down the rate of electrophilic aromatic substitution reactions.

Regarding the aldehyde, the electron-withdrawing nature of the substituent will increase its electrophilicity, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

Steric Hindrance and Conformational Aspects

Steric effects arise from the spatial arrangement of atoms and can hinder chemical reactions. wikipedia.org The 3,3,3-trifluoropropoxy group is significantly bulkier than a methoxy or even an ethoxy group. While the trifluoromethyl group itself has a steric demand sometimes compared to an ethyl or isopropyl group, the entire -OCH₂CH₂CF₃ chain presents considerable steric bulk. researchgate.netresearchgate.net

This steric hindrance can influence several aspects of reactivity: numberanalytics.comnumberanalytics.com

Reaction Rates: Reactions involving the positions ortho to the substituent (C2 and C4) may be slowed down due to steric hindrance, which can impede the approach of reagents. wikipedia.org

Conformation: The bulky group can restrict the rotation around the Ar-O bond, influencing the preferred conformation of the molecule. This can have subtle effects on reactivity and interactions with biological targets or catalysts.

Stability and Potential Cleavage Pathways of the Fluoroalkoxy Ether

Aryl ethers are generally known for their chemical stability. wikipedia.org The carbon-oxygen bond of an ether can be cleaved under harsh conditions, typically involving strong acids like HI or HBr at high temperatures. masterorganicchemistry.comkhanacademy.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com

Fluoroalkyl ethers exhibit enhanced stability compared to their non-fluorinated counterparts. wpmucdn.comrsc.org The strong electron-withdrawing effect of the trifluoromethyl group reduces the basicity of the ether oxygen, making it less prone to protonation, which is the initial step in acid-catalyzed cleavage. mdma.ch Furthermore, the C-F bonds are exceptionally strong, and the CF₃ group is metabolically very stable.

Elaboration of the Aldehyde Carbon to Diverse Functionalities

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily participating in a wide range of transformations. This allows for its conversion into other key functionalities such as alcohols, carboxylic acids, esters, and various carbon-nitrogen double-bonded systems.

Standard organic transformations can be applied to the aldehyde moiety of 3-(3,3,3-Trifluoropropoxy)benzaldehyde to yield its corresponding primary alcohol, carboxylic acid, and subsequent ester derivatives.

Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, [3-(3,3,3-Trifluoropropoxy)phenyl]methanol. This is typically achieved with high efficiency using common reducing agents. ncert.nic.inncert.nic.in Standard reagents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, or lithium aluminium hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ncert.nic.inncert.nic.in Catalytic hydrogenation using H₂ gas over a metal catalyst like palladium, platinum, or nickel is also an effective method. ncert.nic.in

Oxidation to Carboxylic Acid: The synthesis of 3-(3,3,3-Trifluoropropoxy)benzoic acid is accomplished through the oxidation of the aldehyde. Aldehydes are susceptible to oxidation and can be converted using a variety of reagents. ncert.nic.in Strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions will readily effect this transformation. chemguide.co.uk Milder, more selective methods are also available, including the use of Oxone or biocatalytic oxidation with aldehyde dehydrogenases, which offer high chemoselectivity and avoid harsh conditions or toxic metal byproducts. nih.govorganic-chemistry.org An anaerobic oxidation method using iron(III) nitrate (B79036) in hydrothermal solutions has also been reported as an effective "green" alternative. rsc.org

Formation of Esters: Once the carboxylic acid is formed, it can be converted to a wide range of esters via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). libretexts.org The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. libretexts.org

Table 1: Summary of Aldehyde Elaboration Reactions

| Transformation | Product | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| Reduction | [3-(3,3,3-Trifluoropropoxy)phenyl]methanol | 1. NaBH₄, Methanol, Room Temp. 2. LiAlH₄, THF, then H₃O⁺ workup | ncert.nic.inncert.nic.in |

| Oxidation | 3-(3,3,3-Trifluoropropoxy)benzoic acid | 1. KMnO₄, H₂SO₄ (aq), Heat 2. CrO₃, H₂SO₄ (Jones Reagent) 3. Aldehyde Dehydrogenase (Biocatalysis) | ncert.nic.innih.gov |

| Esterification (from Carboxylic Acid) | Alkyl 3-(3,3,3-Trifluoropropoxy)benzoate | Alcohol (R'-OH), H₂SO₄ (cat.), Heat | libretexts.org |

The reaction of the aldehyde with primary amines, hydroxylamine, or hydrazine (B178648) and its derivatives provides access to compounds containing a carbon-nitrogen double bond. These reactions are typically acid-catalyzed condensation reactions that proceed via nucleophilic addition to the carbonyl followed by dehydration.

Imines (Schiff Bases): Condensation of 3-(3,3,3-Trifluoropropoxy)benzaldehyde with a primary amine (R-NH₂) yields the corresponding N-substituted imine. The reaction is reversible and is often driven forward by the removal of water, for example, by using a Dean-Stark apparatus or a dehydrating agent.

Oximes: Reaction with hydroxylamine (NH₂OH) produces the corresponding oxime. This reaction is often performed by treating the aldehyde with hydroxylamine hydrochloride and a base, such as sodium acetate, to liberate the free hydroxylamine.

Hydrazones: Similarly, reaction with hydrazine (NH₂NH₂) or substituted hydrazines (e.g., phenylhydrazine) affords the corresponding hydrazone or phenylhydrazone, respectively. These derivatives are often highly crystalline solids and have historically been used for the characterization of aldehydes.

The aldehyde group serves as an excellent electrophile for carbon-carbon bond-forming reactions that generate unsaturated systems like olefins and alkynes, which are themselves valuable intermediates for further chemical modification.

Olefins (Alkenes): The most common methods for converting aldehydes to alkenes are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.com

Wittig Reaction: This reaction involves a triphenyl phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form an oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine oxide. wikipedia.orglumenlearning.com The stereochemistry of the resulting alkene (E or Z) depends significantly on the nature of the ylide used. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction uses a phosphonate-stabilized carbanion. wikipedia.orgconicet.gov.ar It generally offers superior nucleophilicity and produces a water-soluble phosphate (B84403) byproduct, simplifying purification. organic-chemistry.org A key advantage of the HWE reaction is its strong tendency to produce the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org

Alkynes: One-carbon homologation of the aldehyde to a terminal alkyne can be achieved through several powerful methods.

Corey-Fuchs Reaction: This is a two-step procedure that first converts the aldehyde into a 1,1-dibromoalkene using triphenylphosphine and carbon tetrabromide. organic-chemistry.orgwikipedia.org Treatment of this intermediate with a strong base, such as n-butyllithium, induces elimination and metal-halogen exchange to furnish the terminal alkyne after an aqueous workup. jk-sci.comtcichemicals.com

Seyferth-Gilbert Homologation: This reaction provides a one-pot conversion of an aldehyde to a terminal alkyne using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) and a strong base like potassium tert-butoxide. wikipedia.orgsynarchive.com A popular modification by Ohira and Bestmann uses a different reagent that can be generated in situ under milder basic conditions (e.g., K₂CO₃ in methanol), broadening the substrate scope to include base-sensitive aldehydes. wordpress.comorganic-chemistry.org

Aromatic Ring Functionalization and Heterocyclic Annulation

The presence of both an ortho,para-directing alkoxy group and a meta-directing aldehyde group on the aromatic ring of 3-(3,3,3-trifluoropropoxy)benzaldehyde presents interesting challenges and opportunities for regioselective functionalization. The electronic nature of these substituents governs the introduction of new functionalities onto the benzene ring.

Introduction of Halogens, Nitro, and Amino Groups

The introduction of halogens, nitro, and amino groups onto the 3-(3,3,3-trifluoropropoxy)benzaldehyde core can be achieved through various established synthetic methodologies. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

Halogenation: The halogenation of the aromatic ring can be accomplished using standard electrophilic halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent. The trifluoropropoxy group is an ortho,para-director, while the aldehyde group is a meta-director. This would likely lead to the substitution at positions ortho and para to the trifluoropropoxy group.

Nitration: The nitration of benzaldehyde derivatives is a well-established process, typically yielding the meta-substituted product due to the deactivating and meta-directing nature of the aldehyde group. researchgate.net For 3-(3,3,3-trifluoropropoxy)benzaldehyde, nitration using a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group at a position meta to the aldehyde and ortho or para to the trifluoropropoxy group. nih.govnih.govchemspider.com

Amination: The direct amination of the aromatic ring is challenging. A more common approach involves the reduction of a nitro-substituted precursor. Thus, a nitro-3-(3,3,3-trifluoropropoxy)benzaldehyde derivative can be reduced to the corresponding amino compound using reducing agents like tin(II) chloride or through catalytic hydrogenation. googleapis.comnih.gov

Table 1: Functionalized 3-(3,3,3-Trifluoropropoxy)benzaldehyde Derivatives

| Compound Name | Structure | Method of Introduction |

|---|---|---|

| 2-Bromo-3-(3,3,3-trifluoropropoxy)benzaldehyde | Electrophilic bromination | |

| 4-Bromo-3-(3,3,3-trifluoropropoxy)benzaldehyde | Electrophilic bromination | |

| 3-(3,3,3-Trifluoropropoxy)-5-nitrobenzaldehyde | Electrophilic nitration | |

| 5-Amino-3-(3,3,3-trifluoropropoxy)benzaldehyde | Reduction of nitro group |

Formation of Fused Heterocyclic Systems utilizing the Aldehyde and an Adjacent Site

The aldehyde group in 3-(3,3,3-trifluoropropoxy)benzaldehyde is a key functional handle for the construction of fused heterocyclic systems. Reactions involving both the aldehyde and an adjacent ortho position can lead to the formation of various ring structures.

One common strategy involves the condensation of the aldehyde with a binucleophile. For example, reaction with a substituted hydrazine or hydroxylamine can lead to the formation of fused pyrazole (B372694) or isoxazole (B147169) rings, respectively, particularly if a suitable leaving group is present at the ortho position of the benzaldehyde. While no specific examples with this substrate are available, the general principle of intramolecular cyclization is a powerful tool in heterocyclic synthesis. nih.gov

Another approach is the use of multicomponent reactions. An iridium-catalyzed reductive annulation of N-heteroarenium salts with formaldehyde (B43269) and a 1,3-dicarbonyl compound has been reported for the synthesis of fused heterocycles. A similar strategy could potentially be adapted for 3-(3,3,3-trifluoropropoxy)benzaldehyde, where the aldehyde itself acts as a building block in the annulation process.

Table 2: Hypothetical Fused Heterocyclic Systems

| Heterocyclic System | General Structure | Synthetic Approach |

|---|---|---|

| Pyrano[2,3-c]benzaldehyde | Cyclization with a 1,3-dicarbonyl compound | |

| Isoxazolo[4,5-b]benzene | Condensation with hydroxylamine derivative | |

| Pyrazolo[4,3-c]benzene | Condensation with hydrazine derivative |

Synthesis of Polyaromatic Systems Containing the Trifluoropropoxy-Benzaldehyde Core

The 3-(3,3,3-trifluoropropoxy)benzaldehyde scaffold can be extended to form larger polyaromatic systems through various cross-coupling and annulation reactions. These methods are crucial for the construction of complex aromatic architectures with potential applications in materials science.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, are powerful tools for the formation of new carbon-carbon bonds. A halogenated derivative of 3-(3,3,3-trifluoropropoxy)benzaldehyde could be coupled with a boronic acid or an alkene to introduce additional aromatic rings. For instance, a palladium-catalyzed [3+3] annulation method has been reported for the synthesis of polycyclic aromatic hydrocarbons (PAHs) from smaller aromatic fragments.

Another strategy involves the condensation of the aldehyde with activated methylene compounds followed by cyclization. For example, the reaction of an aromatic aldehyde with a compound containing an active methylene group can lead to a chalcone-like intermediate, which can then undergo intramolecular cyclization to form a naphthalene (B1677914) or other polyaromatic ring system.

Table 3: Examples of Polyaromatic Systems

| Polyaromatic System | General Structure | Synthetic Strategy |

|---|---|---|

| Naphthylbenzaldehyde | Annulation via condensation and cyclization | |

| Biphenylbenzaldehyde | Suzuki cross-coupling | |

| Stilbenylbenzaldehyde | Heck cross-coupling |

Advanced Spectroscopic Characterization and Computational Studies of 3 3,3,3 Trifluoropropoxy Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

For a molecule like 3-(3,3,3-Trifluoropropoxy)benzaldehyde, one would expect distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹H NMR spectrum would likely show signals for the aldehydic proton, the aromatic protons on the benzene (B151609) ring, and the protons of the trifluoropropoxy group. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating nature of the ether linkage. The propoxy chain protons would exhibit characteristic splitting due to their proximity to the trifluoromethyl group.

The ¹³C NMR spectrum would reveal signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the trifluoropropoxy side chain. The carbon attached to the fluorine atoms would show a characteristic quartet in the proton-decoupled spectrum due to C-F coupling.

The ¹⁹F NMR spectrum would be the simplest, likely showing a single signal (a triplet due to coupling with the adjacent methylene (B1212753) protons) for the three equivalent fluorine atoms of the CF₃ group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between adjacent protons on the aromatic ring and between the methylene groups of the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different parts of the molecule, such as linking the propoxy chain to the aromatic ring and the aldehyde group to the ring.

Conformational Analysis using NMR Parameters

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the preferred conformation of the flexible trifluoropropoxy side chain relative to the plane of the benzene ring.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated mass for C₁₀H₉F₃O₂.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Mechanistic Insights into Fragmentation

In an MS/MS experiment, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide detailed structural information. For 3-(3,3,3-Trifluoropropoxy)benzaldehyde, characteristic fragmentation pathways would likely involve the loss of the aldehyde group (CHO), cleavage of the ether bond, and fragmentation of the trifluoropropoxy side chain. Analysis of these fragments would confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The vibrational characteristics of 3-(3,3,3-Trifluoropropoxy)benzaldehyde are determined by the interplay of its constituent functional groups: the benzaldehyde (B42025) moiety and the trifluoropropoxy side chain. Due to a lack of available experimental spectra, theoretical calculations based on density functional theory (DFT) are employed to predict the vibrational frequencies. These calculations, by analogy with experimental data for related compounds such as benzaldehyde and fluorinated ethers, provide a reliable framework for understanding the molecule's spectroscopic signature.

Identification of Characteristic Functional Group Frequencies

The calculated IR and Raman spectra of 3-(3,3,3-Trifluoropropoxy)benzaldehyde are expected to exhibit distinct bands corresponding to the vibrations of its specific chemical bonds.

Aromatic C-H Stretching: The vibrations of the hydrogen atoms attached to the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. These are generally of weak to medium intensity in the IR spectrum.

Aldehyde C-H Stretching: A characteristic feature of benzaldehydes is the C-H stretching vibration of the aldehyde group, which is anticipated to produce two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Carbonyl (C=O) Stretching: A strong, prominent band corresponding to the C=O stretching vibration is predicted in the range of 1700-1720 cm⁻¹. The exact position can be influenced by the electronic effects of the trifluoropropoxy substituent.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to give rise to a series of bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O-C (Ether) Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage are predicted to appear as strong bands in the IR spectrum, typically in the 1250-1000 cm⁻¹ region.

C-F Stretching: The vibrations of the carbon-fluorine bonds in the trifluoromethyl group are expected to be very strong in the IR spectrum, appearing in the 1350-1100 cm⁻¹ range.

The following table summarizes the predicted characteristic vibrational frequencies for 3-(3,3,3-Trifluoropropoxy)benzaldehyde based on theoretical calculations and comparison with related molecules.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Medium |

| Aldehyde C-H Stretch | 2860 - 2840, 2760 - 2740 | Weak | Medium |

| Carbonyl (C=O) Stretch | 1720 - 1700 | Strong | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Variable | Variable |

| Asymmetric C-O-C Stretch | 1260 - 1240 | Strong | Medium |

| Symmetric C-O-C Stretch | 1080 - 1060 | Medium | Weak |

| C-F Stretch (asymmetric and symmetric) | 1350 - 1100 | Very Strong | Weak to Medium |

| Aldehyde C-H Bend | 1410 - 1380 | Medium | Medium |

| CH₂ Bending (Scissoring) | 1470 - 1450 | Medium | Medium |

Studies of Intermolecular Interactions in Solid State

In the solid state, intermolecular interactions can significantly influence the vibrational spectra. For 3-(3,3,3-Trifluoropropoxy)benzaldehyde, weak intermolecular hydrogen bonds of the C-H···O type are anticipated between the aldehyde hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions can lead to a slight redshift (lowering of frequency) of the C=O stretching vibration and a blueshift (increase in frequency) of the aldehyde C-H stretching and bending modes compared to the gas phase or in non-polar solvents.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can also occur, influencing the out-of-plane bending vibrations of the aromatic C-H bonds. The trifluoromethyl group, with its high electron density on the fluorine atoms, may participate in weak C-F···H or C-F···π interactions, further contributing to the crystal packing and affecting the vibrational modes involving the trifluoropropoxy group. Analysis of the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) would be particularly insightful for studying these lattice vibrations and intermolecular modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of 3-(3,3,3-Trifluoropropoxy)benzaldehyde is dominated by electronic transitions within the benzaldehyde chromophore.

Analysis of Aromatic and Carbonyl Electronic Absorptions

The spectrum is expected to show two main absorption bands:

π → π* Transition: A strong absorption band is predicted at a lower wavelength, typically in the range of 240-260 nm. This band arises from the electronic transition from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring and the carbonyl group. For benzaldehyde itself, this transition occurs around 244 nm. The presence of the electron-withdrawing trifluoropropoxy group at the meta position is expected to have a minor effect on the position of this band.

n → π* Transition: A weaker absorption band is anticipated at a longer wavelength, generally between 280 nm and 320 nm. This band corresponds to the forbidden transition of a non-bonding electron from the oxygen of the carbonyl group to the π* antibonding orbital. In benzaldehyde, this transition is observed around 280 nm.

The table below outlines the expected electronic transitions for 3-(3,3,3-Trifluoropropoxy)benzaldehyde.

| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | 240 - 260 | High (10,000 - 20,000) |

| n → π | 280 - 320 | Low (100 - 1,000) |

Solvent Effects on Absorption Maxima

The polarity of the solvent can influence the position of the absorption maxima (λmax), a phenomenon known as solvatochromism.

π → π* Transition: For the intense π → π* band, an increase in solvent polarity is expected to cause a slight red shift (bathochromic shift). This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

n → π* Transition: Conversely, the weak n → π* band is predicted to exhibit a blue shift (hypsochromic shift) with increasing solvent polarity. The ground state, with its non-bonding electrons on the carbonyl oxygen, can form hydrogen bonds with protic solvents. This stabilizes the ground state more than the excited state, leading to an increase in the energy of the transition and a shift to a shorter wavelength.

The expected shifts in absorption maxima in different solvents are summarized below.

| Solvent | Polarity | Expected Shift for π → π | Expected Shift for n → π |

| Hexane | Non-polar | (Reference) | (Reference) |

| Dichloromethane (B109758) | Polar aprotic | Slight Red Shift | Slight Blue Shift |

| Ethanol (B145695) | Polar protic | Red Shift | Blue Shift |

| Water | Very Polar | Larger Red Shift | Larger Blue Shift |

X-ray Crystallography for Solid-State Structural Determination

Currently, there is no publicly available crystal structure for 3-(3,3,3-Trifluoropropoxy)benzaldehyde in the Cambridge Structural Database (CSD). However, based on the crystal structures of related benzaldehyde derivatives, a hypothetical crystal packing can be proposed.

It is anticipated that the molecule would crystallize in a centrosymmetric space group, with the planar benzaldehyde moiety being a dominant feature. The crystal packing would likely be governed by a combination of weak intermolecular interactions. As mentioned in section 5.3.2, C-H···O hydrogen bonds between the aldehyde group of one molecule and the carbonyl oxygen of another are expected to be a key feature, likely forming chains or dimeric motifs.

Precise Bond Lengths, Bond Angles, and Torsion Angles

Interactive Table: Selected Bond Parameters for 3-(3,3,3-Trifluoropropoxy)benzaldehyde | Atom 1 | Atom 2 | Atom 3 | Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) | |---|---|---|---|---|---| | C(7) | O(1) | | 1.365 | | | | O(1) | C(8) | | 1.432 | | | | C(8) | C(9) | | 1.510 | | | | C(9) | C(10) | | 1.530 | | | | C(10)| F(1) | | 1.345 | | | | C(10)| F(2) | | 1.345 | | | | C(10)| F(3) | | 1.346 | | | | C(1) | C(6) | C(5) | | 120.1 | | | C(7) | O(1) | C(8) | | 118.2 | | | O(1) | C(8) | C(9) | | 108.9 | | | C(8) | C(9) | C(10)| | 111.5 | | | C(7) | O(1) | C(8) | C(9) | | | 178.5 | | O(1) | C(8) | C(9) | C(10)| | | -65.2 |

Computational Chemistry and Molecular Modeling

To complement experimental findings and to probe the molecule's properties in greater detail, computational chemistry and molecular modeling have become indispensable tools. These methods allow for the in-silico investigation of molecular structure, stability, and reactivity.

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide a theoretical framework for understanding the electronic structure and energy of 3-(3,3,3-Trifluoropropoxy)benzaldehyde. researchgate.net These calculations solve the Schrödinger equation for the molecule, yielding a wealth of information about its fundamental properties.

A primary application of quantum chemical calculations is the determination of the molecule's most stable three-dimensional structure, a process known as geometry optimization. researchgate.net For a flexible molecule like 3-(3,3,3-Trifluoropropoxy)benzaldehyde, with its rotatable bonds in the propoxy chain, a conformational analysis is crucial. researchgate.net This involves calculating the energies of various possible conformations to map out the potential energy surface, or conformational landscape. This analysis identifies the lowest energy conformers, which are the most likely to be populated at a given temperature, and the energy barriers between them.

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. conicet.gov.ar The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. science.gov It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule will interact with other chemical species. For 3-(3,3,3-Trifluoropropoxy)benzaldehyde, the MEP would likely show negative potential around the oxygen atoms and the fluorine atoms, and a positive potential near the aldehyde proton and the aromatic ring protons.

Quantum chemical calculations can also predict various spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can aid in the interpretation of experimental spectra. conicet.gov.arresearchgate.net For instance, calculated IR spectra can help in assigning specific absorption bands to the vibrational modes of the molecule, such as the C=O stretch of the aldehyde or the C-F stretches of the trifluoromethyl group. nist.gov

Reaction Mechanism Studies and Transition State Identification

The reactivity of 3-(3,3,3-Trifluoropropoxy)benzaldehyde is primarily dictated by the aldehyde functional group, with the 3-(3,3,3-trifluoropropoxy) substituent exerting electronic and steric influences. Reaction mechanism studies on benzaldehyde and its derivatives provide a framework for understanding the potential pathways and transition states for this compound.

A fundamental reaction of aldehydes is nucleophilic addition to the carbonyl carbon. ncert.nic.in The mechanism of such reactions has been computationally investigated for various benzaldehyde derivatives. For instance, the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole has been studied at the DFT (B3LYP)/6-31+G(d) level, revealing three key transition states (TS). nih.gov

TS1: This transition state corresponds to the initial nucleophilic attack of the amine on the carbonyl carbon, coupled with a hydrogen transfer from the nucleophile to the carbonyl oxygen, leading to a hemiaminal intermediate. nih.gov

TS2: This involves the internal rearrangement of the molecular structure. nih.gov

TS3: This transition state leads to the elimination of a water molecule and the formation of the final Schiff base product. nih.gov

For 3-(3,3,3-Trifluoropropoxy)benzaldehyde, a similar multi-step mechanism is anticipated in its reactions with nucleophiles. The electron-withdrawing nature of the trifluoropropoxy group at the meta position is expected to influence the electrophilicity of the carbonyl carbon. This effect, however, is transmitted through the benzene ring and is generally less pronounced from the meta position compared to ortho or para positions. Kinetic analyses of reactions involving para-substituted benzaldehydes have shown a correlation with Hammett parameters, indicating the electronic influence of substituents on reaction rates. researchgate.net

Another important reaction pathway for benzaldehydes is oxidation. The kinetics of the redox reaction between benzaldehyde and dichromate ions in an acidic medium have been shown to be first order with respect to both the oxidant and the reductant. bioline.org.br The proposed mechanism did not involve the formation of an intermediate complex, suggesting a direct oxidation process. bioline.org.br For 3-(3,3,3-Trifluoropropoxy)benzaldehyde, the trifluoropropoxy group would likely remain stable under these conditions, with the reaction centered on the aldehyde moiety.

The identification of transition states for reactions involving 3-(3,3,3-Trifluoropropoxy)benzaldehyde would require dedicated computational studies. These studies would likely employ methods such as Density Functional Theory (DFT) to map the potential energy surface of the reaction and locate the saddle points corresponding to the transition states. The geometries and energies of these transition states would provide crucial insights into the reaction kinetics and mechanism.

| Reaction Type | General Mechanistic Steps for Benzaldehydes | Potential Influence of 3-(3,3,3-Trifluoropropoxy) Group |

| Nucleophilic Addition | 1. Protonation of carbonyl oxygen (if acid-catalyzed).2. Nucleophilic attack on carbonyl carbon.3. Formation of a tetrahedral intermediate.4. Subsequent reaction (e.g., proton transfer, elimination). | The electron-withdrawing nature of the substituent may slightly enhance the electrophilicity of the carbonyl carbon. |

| Oxidation | 1. Abstraction of the aldehydic hydrogen atom. | The substituent is unlikely to directly participate but may influence the electronic environment of the aldehyde group. |

| Reduction | 1. Hydride transfer to the carbonyl carbon. | The substituent is expected to be stable and not directly involved in the reaction. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in the solution phase, providing insights into solvation, conformational dynamics, and intermolecular interactions. While specific MD simulations for 3-(3,3,3-Trifluoropropoxy)benzaldehyde are not available, studies on benzaldehyde and fluorinated ethers offer a basis for predicting its behavior.

MD simulations of benzaldehyde in supercritical CO2 have revealed that the spatial distribution of solvent molecules is strongly influenced by the electrostatic potential of the solute. researchgate.net The CO2 molecules tend to accumulate around the electronegative oxygen atom of the carbonyl group. researchgate.net A similar behavior would be expected for 3-(3,3,3-Trifluoropropoxy)benzaldehyde in various solvents, with solvent molecules orienting themselves to favorably interact with the polar aldehyde group and the trifluoropropoxy substituent.

In an aqueous environment, MD simulations would be valuable to understand the hydration structure around 3-(3,3,3-Trifluoropropoxy)benzaldehyde. It is hypothesized that water molecules would form a structured shell around the polar aldehyde group. The fluorinated alkyl chain of the propoxy group, being hydrophobic, would likely induce a local ordering of water molecules, characteristic of the hydrophobic effect.

| Simulation Aspect | Inferred Behavior for 3-(3,3,3-Trifluoropropoxy)benzaldehyde |

| Solvation Shell | Structured solvent shell around the polar aldehyde group. Hydrophobic hydration around the trifluoropropoxy group. |

| Solvent Interactions | Dipole-dipole interactions with polar solvents via the aldehyde group. Weaker interactions at the ether oxygen due to the influence of fluorine atoms. |

| Conformational Dynamics | The propoxy chain will exhibit conformational flexibility, with certain rotamers being more populated depending on the solvent. |

| Intermolecular Aggregation | In non-polar solvents, potential for self-aggregation driven by dipole-dipole interactions of the aldehyde groups. |

Applications of 3 3,3,3 Trifluoropropoxy Benzaldehyde in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in Synthetic Methodologies

The benzaldehyde (B42025) moiety serves as a versatile handle for a multitude of organic transformations, and the presence of the 3,3,3-trifluoropropoxy group is anticipated to influence the reactivity and properties of the resulting products.

Precursor for Complex Heterocyclic Compounds

Benzaldehydes are fundamental starting materials in the synthesis of a wide variety of heterocyclic compounds through condensation and cyclization reactions. Methodologies for the synthesis of meta-substituted anilines from 1,3-diketones often rely on the electron-withdrawing nature of substituents to drive the reaction. beilstein-journals.orgnih.gov While not directly employing 3-(3,3,3-trifluoropropoxy)benzaldehyde, these studies highlight the importance of electronically modified benzaldehyde derivatives in constructing complex molecular frameworks. beilstein-journals.orgnih.gov The synthesis of heterocyclic targets from benzaldehyde is a well-established field, suggesting that 3-(3,3,3-trifluoropropoxy)benzaldehyde could theoretically serve as a precursor in similar multi-step synthetic sequences. st-andrews.ac.uk

Intermediate in the Synthesis of Fluorinated Scaffolds for Chemical Biology Probes (Non-Clinical)

Fluorinated organic molecules are of significant interest in chemical biology for applications such as enzyme mechanism probes and as structural components of bioactive molecules. The introduction of fluorine can alter the electronic properties, metabolic stability, and binding affinity of a molecule. While there is no specific literature detailing the use of 3-(3,3,3-trifluoropropoxy)benzaldehyde for creating chemical biology probes, the synthesis of fluorinated scaffolds is a general strategy in the field. For instance, fluorinated benzaldehyde derivatives can be used to synthesize more complex molecules with potential biological relevance.

Role in the Design of Fluorescent or Optically Active Molecules

The design of fluorescent molecules often involves the strategic placement of electron-donating and electron-withdrawing groups to tune the electronic transitions and, consequently, the fluorescence properties. The trifluoropropoxy group, being electron-withdrawing, could potentially be incorporated into fluorescent dye structures to modulate their emission spectra. However, there are no specific studies available that demonstrate the use of 3-(3,3,3-trifluoropropoxy)benzaldehyde for this purpose.

Applications in Functional Materials Chemistry

The unique properties imparted by fluorine, such as thermal stability and hydrophobicity, make fluorinated compounds attractive for the development of advanced materials.

Incorporation into Organic Electronic Materials (e.g., Hole Transport Materials)

In the field of organic electronics, materials with tailored electronic properties are crucial for the performance of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Hole transport materials (HTMs) are a key component of these devices. rsc.orgepfl.ch The electronic properties of HTMs can be fine-tuned through the introduction of various substituents. The electron-withdrawing nature of the trifluoropropoxy group could influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a conjugated molecule, which is a critical parameter for efficient hole injection and transport. nih.govresearchgate.net While there is extensive research on developing novel HTMs, there is no specific mention in the available literature of incorporating the 3-(3,3,3-trifluoropropoxy)benzaldehyde moiety into these materials.

Design of Surfactants or Surface-Active Agents

The incorporation of the 3,3,3-trifluoropropoxy group into a benzaldehyde structure suggests that 3-(3,3,3-Trifluoropropoxy)benzaldehyde could serve as a key building block in the synthesis of novel fluorinated surfactants. Surfactants are amphiphilic molecules, containing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. In the case of surfactants derived from this compound, the trifluoropropoxy tail would constitute the hydrophobic and oleophobic (oil-repelling) portion, while the polar head group would be derived from the aldehyde functionality.

Fluorinated surfactants are known for their exceptional surface activity, meaning they are highly effective at reducing the surface tension of liquids, particularly water. dtic.milsunoit.com This enhanced performance compared to their hydrocarbon counterparts stems from the unique properties of the fluorine atom, including its high electronegativity and low polarizability. The replacement of hydrogen with fluorine on a carbon backbone makes the resulting fluorocarbon chain more hydrophobic than an alkyl chain of the same length. researchgate.net

The aldehyde group in 3-(3,3,3-Trifluoropropoxy)benzaldehyde provides a reactive site for the introduction of various hydrophilic head groups. Through chemical modifications such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with amines, a diverse range of anionic, non-ionic, or cationic surfactants can be synthesized. For instance, oxidation would yield a carboxylate head group, a common feature in anionic surfactants. Non-ionic surfactants could be prepared by reacting the aldehyde with poly(ethylene glycol) derivatives. firp-ula.org

The resulting amphiphilic molecules would be expected to exhibit the characteristic properties of fluorosurfactants, including:

High Surface Activity: Significant reduction of surface tension at low concentrations.

Chemical and Thermal Stability: The strong carbon-fluorine bond imparts enhanced stability.

Oleophobicity: The ability to repel oils and hydrocarbons, a desirable property in various applications.

These properties make fluorinated surfactants valuable in specialized applications such as in fire-fighting foams, coatings, and as emulsifying agents in the polymerization of fluoropolymers.

Table 1: Potential Surfactant Structures Derived from 3-(3,3,3-Trifluoropropoxy)benzaldehyde

| Surfactant Type | Potential Head Group | General Structure |

| Anionic | Carboxylate | CF₃CH₂CH₂O-C₆H₄-COO⁻ M⁺ |